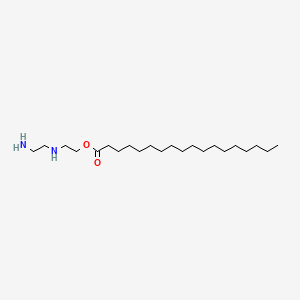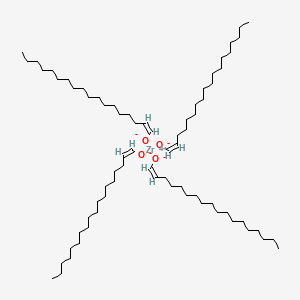
Zirconium(4+) (Z)-octadecen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(4+) (Z)-octadecen-1-olate is a chemical compound that features zirconium in its +4 oxidation state, coordinated with (Z)-octadecen-1-olate ligands. This compound is part of a broader class of zirconium-based organometallic compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(4+) (Z)-octadecen-1-olate typically involves the reaction of zirconium tetrachloride with (Z)-octadecen-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The general reaction scheme can be represented as follows:
ZrCl4+4(Z)-octadecen-1-ol→Zr((Z)-octadecen-1-olate)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium(4+) (Z)-octadecen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert zirconium(4+) to lower oxidation states.
Substitution: Ligand exchange reactions where the (Z)-octadecen-1-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Zirconium dioxide (ZrO₂) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Applications De Recherche Scientifique
Zirconium(4+) (Z)-octadecen-1-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of advanced materials, including coatings and nanocomposites.
Mécanisme D'action
The mechanism by which zirconium(4+) (Z)-octadecen-1-olate exerts its effects involves coordination with target molecules through its zirconium center. The compound can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to desired biological or chemical outcomes. The pathways involved often include the formation of stable zirconium-ligand complexes that can modulate the function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zirconium(4+) acetate
- Zirconium(4+) propionate
- Zirconium(4+) butyrate
Uniqueness
Zirconium(4+) (Z)-octadecen-1-olate is unique due to its long-chain (Z)-octadecen-1-olate ligands, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly suitable for applications in non-polar environments and in the formation of hydrophobic coatings and materials.
Propriétés
Numéro CAS |
93840-08-5 |
|---|---|
Formule moléculaire |
C72H140O4Zr |
Poids moléculaire |
1161.1 g/mol |
Nom IUPAC |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
Clé InChI |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
SMILES canonique |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



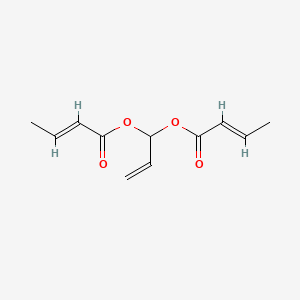
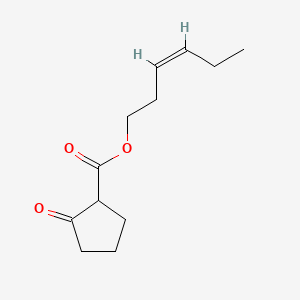
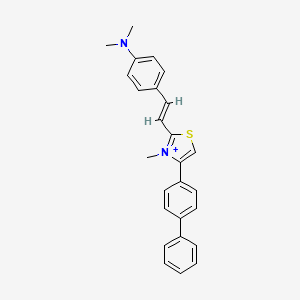
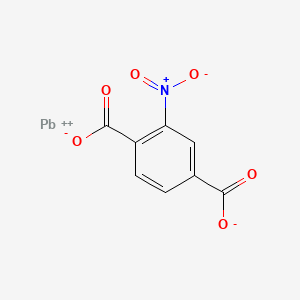
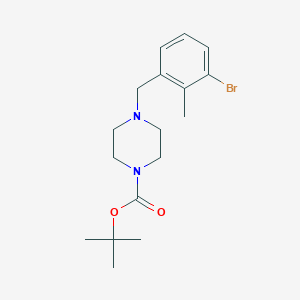

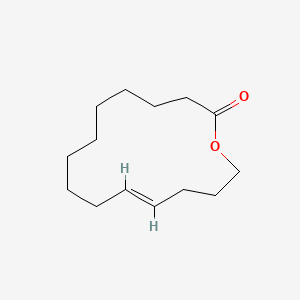
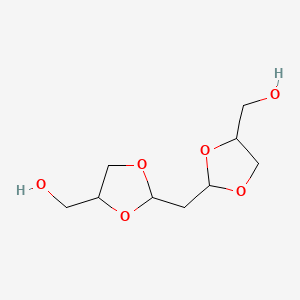
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

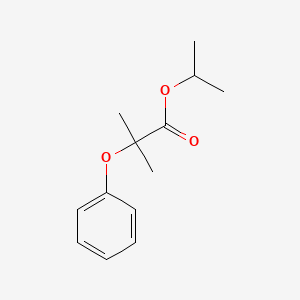
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
